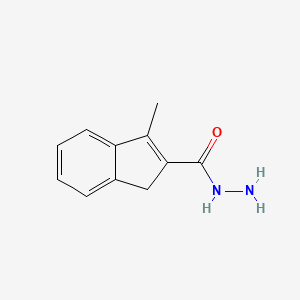

3-Methyl-1H-indene-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87802-09-3 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-methyl-1H-indene-2-carbohydrazide |

InChI |

InChI=1S/C11H12N2O/c1-7-9-5-3-2-4-8(9)6-10(7)11(14)13-12/h2-5H,6,12H2,1H3,(H,13,14) |

InChI Key |

ZWTFYJIBHYYQRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CC2=CC=CC=C12)C(=O)NN |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in the structural analysis of 3-Methyl-1H-indene-2-carbohydrazide.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. For this compound, the expected signals would be consistent with its molecular structure. Drawing a parallel with a structurally similar compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, we can anticipate the chemical shifts. evitachem.com The aromatic protons of the indene (B144670) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methyl protons would likely resonate as a singlet at approximately δ 2.1 ppm. The methylene (B1212753) protons of the indene ring would also produce a singlet around δ 3.2 ppm. The protons of the hydrazide group (-NH-NH₂) are exchangeable and their signals can be broad; the NH₂ protons might appear around δ 4.2 ppm and the single NH proton at a more downfield position, around δ 9.2 ppm. evitachem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. In N-acylhydrazones and similar structures, the presence of rotational isomers around the C-N amide bond can lead to a duplication of some signals in both ¹H and ¹³C NMR spectra. mdpi.com Based on data from related indene and indole (B1671886) structures, the carbon atoms of the aromatic ring are expected to resonate in the range of δ 110-145 ppm. researchgate.netnih.gov The carbonyl carbon (C=O) of the hydrazide group would appear significantly downfield, likely above δ 160 ppm. The methyl carbon would be found in the upfield region, typically around δ 14-20 ppm. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Data presented is hypothetical and based on analogous compounds)

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.1 (s, 3H) | ~15 |

| CH₂ (indene) | ~3.4 (s, 2H) | ~38 |

| Aromatic CHs | ~7.0 - 7.5 (m, 4H) | ~120 - 128 |

| Aromatic Quaternary Cs | - | ~140 - 145 |

| C=O | - | ~164 |

| NH | ~9.2 (s, 1H) | - |

| NH₂ | ~4.3 (s, 2H) | - |

s = singlet, m = multiplet

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of directly attached carbons. This experiment is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For this compound, HSQC would show correlations between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the aromatic protons with their respective aromatic carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This technique is crucial for piecing together the molecular skeleton by identifying longer-range connectivities. For instance, HMBC would show a correlation between the methyl protons and the C3 carbon of the indene ring, as well as the C2 carbon. It would also help to confirm the position of the carbohydrazide (B1668358) group by showing correlations from the NH proton to the carbonyl carbon and the C2 carbon of the indene ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on data from similar hydrazide compounds, the N-H stretching vibrations of the amine and amide groups would appear as one or more bands in the region of 3100-3400 cm⁻¹. evitachem.comnih.gov The C=O (amide I) stretching vibration of the hydrazide group is expected to be a strong band around 1630-1660 cm⁻¹. evitachem.commdpi.com The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. evitachem.com The C-H stretching of the methyl and methylene groups would be seen around 2900-3000 cm⁻¹. evitachem.com

Table 2: Expected IR Absorption Bands for this compound (Data presented is hypothetical and based on analogous compounds)

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine/Amide) | 3100 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1660 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would confirm the molecular weight. The fragmentation pattern would provide further structural evidence. For instance, cleavage of the N-N bond or the bond between the carbonyl group and the indene ring would result in characteristic fragment ions. researchgate.netnih.gov

Table 3: Expected Mass Spectrometry Data for this compound (Data presented is hypothetical)

| Ion | Expected m/z | Description |

| [M+H]⁺ | 189.10 | Protonated Molecular Ion |

| [M]⁺ | 188.09 | Molecular Ion |

| [M-NHNH₂]⁺ | 157.07 | Loss of hydrazinyl radical |

| [C₁₀H₉]⁺ | 129.07 | 3-Methyl-1H-indenyl cation |

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N for this compound should be in close agreement with the calculated values for the molecular formula C₁₁H₁₂N₂O. mdpi.commdpi.comijirset.com

Table 4: Elemental Analysis Data for C₁₁H₁₂N₂O

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 70.19 | (To be determined experimentally) |

| Hydrogen (H) | 6.43 | (To be determined experimentally) |

| Nitrogen (N) | 14.88 | (To be determined experimentally) |

| Oxygen (O) | 8.50 | (To be determined experimentally) |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. For the purification of related hydrazide compounds, a mobile phase consisting of a mixture of ethyl acetate (B1210297) and a non-polar solvent like heptane (B126788) or hexane (B92381) is often used. evitachem.com The purity of this compound can be assessed by the presence of a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer is a common choice for such compounds. d-nb.infoderpharmachemica.com The purity is determined by the area of the peak corresponding to the compound in the chromatogram.

Reactivity Profiling and Mechanistic Investigations

Chemical Transformations of the Carbohydrazide (B1668358) Functional Group

The carbohydrazide group (-CO-NH-NH₂) is a versatile functional group derived from carboxylic acid. It is known for its nucleophilicity, stemming from the terminal -NH₂ group, which allows it to readily react with electrophiles, particularly carbonyl compounds. atamanchemicals.com

One of the most fundamental reactions of the carbohydrazide group is its condensation with aldehydes and ketones to form hydrazones. nih.govajgreenchem.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. The resulting intermediate then dehydrates to yield the stable N-acylhydrazone product.

This reaction is widely used in synthetic chemistry. For example, 1-adamantyl carbohydrazide reacts with various substituted benzaldehydes and acetophenones to yield the corresponding hydrazide-hydrazones. nih.gov Similarly, fluoral hydrazones can be prepared from the reaction of fluoral hydrate (B1144303) with carbohydrazides. clockss.org The formation of hydrazones from carbohydrazides and ortho-formylphenylboronic acids has also been studied, showing the versatility of this reaction. rsc.orgnih.govresearchgate.net A specific example includes the reaction of 2H-2,6-methano-1,3-benzoxazocine-5-carbohydrazides with 1-indanone (B140024) to form the corresponding N-(2,3-dihydro-1H-indene-1-ylidene) derivative. researchgate.net

Table 2: General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product |

| R-CO-NH-NH₂ (Carbohydrazide) | R'-CHO (Aldehyde) | R-CO-NH-N=CH-R' (Hydrazone) |

| R-CO-NH-NH₂ (Carbohydrazide) | R'-CO-R'' (Ketone) | R-CO-NH-N=C(R')-R'' (Hydrazone) |

Carbohydrazides and their resulting hydrazone derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. ajgreenchem.comresearchgate.netmdpi.com The presence of multiple nucleophilic and electrophilic centers allows for intramolecular or intermolecular cyclization reactions to build various ring systems.

For instance, N-acylated fluoral hydrazones can be treated with reagents like mercaptoacetic acid or acetic anhydride (B1165640) to yield trifluoromethylated heterocycles such as 1,3-thiazolidinones and 1,3,4-oxadiazoles, respectively. clockss.org The reaction of carbohydrazides with carbon disulfide can lead to the formation of oxadiazole-thiones. mdpi.com Cyanoacetohydrazide is a particularly versatile building block used to construct numerous heterocyclic systems, including pyrazoles, triazines, and other fused ring systems. researchgate.netresearchgate.net These cyclization strategies are fundamental in medicinal chemistry for creating novel molecular scaffolds. mdpi.com

Alkylation and Acylation Reactions at Nitrogen Centers

The nitrogen atoms of the carbohydrazide group in 3-Methyl-1H-indene-2-carbohydrazide serve as primary sites for alkylation and acylation, leading to a variety of N-substituted derivatives. These reactions are fundamental in modifying the compound's structure for various applications.

Acylation of indenyl acetohydrazide derivatives has been demonstrated to proceed efficiently. In a study on the closely related 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide, reactions with formic acid and acetic acid yielded the corresponding N'-formyl and N'-acetyl derivatives, respectively. ijirset.com These reactions highlight the susceptibility of the terminal nitrogen of the hydrazide to acylation. The synthesis of N'-acetyl and N'-benzoyl hydrazides is a common route, often employing acyl chlorides in an addition-elimination reaction mechanism. mdpi.com Such modifications are not only synthetically useful but also serve to introduce functional groups that can modulate the biological activity of the parent molecule.

The following table summarizes representative acylation reactions on a similar indenyl acetohydrazide, which are expected to be applicable to this compound.

Table 1: Acylation Reactions of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide

| Acylating Agent | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Formic Acid | 2-(5-fluoro-2-methyl-1H-inden-3-yl)-N'-formylacetohydrazide | 81 | 195-199 | ijirset.com |

| Acetic Acid | N'-acetyl-2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide | 86 | 204-206 | ijirset.com |

Alkylation reactions, while less specifically documented for this compound itself, are a common transformation for hydrazide and amine functionalities. General methods for N-alkylation often involve the use of alkyl halides or reductive amination protocols. Catalytic approaches, for instance using ruthenium complexes, have been effectively employed for the N-alkylation of various amines and could be applicable here. acs.org In related heterocyclic systems, such as tetraazafluoranthenones which contain a hydrazide-like substructure, N-alkylation has been successfully performed, indicating the feasibility of such reactions on the carbohydrazide moiety. acs.org

Elucidation of Reaction Mechanisms and Identification of Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing synthetic routes and exploring the chemical space of this compound. Studies on the synthesis of related, more complex heterocyclic structures originating from indenyl precursors offer significant mechanistic insights.

A notable example is the synthesis of indeno[1,2-c]pyrazol-4(1H)-ones from the reaction of 2-acyl-(1H)-indene-1,3-diones with hydrazines. nih.gov The general mechanism involves the initial formation of a hydrazone intermediate through the condensation of the hydrazine (B178648) with one of the ketone groups of the indene-1,3-dione. This is followed by an intramolecular cyclization and dehydration to form the final pyrazole-fused ring system.

More detailed mechanistic work on the formation of tetraazafluoranthen-3(2H)-ones from indene-based precursors has successfully isolated and characterized key reaction intermediates. mdpi.com This reaction proceeds through a sequence of two hydrazinolysis–cyclization steps. The initial reaction of a substituted indene (B144670) dione (B5365651) with hydrazine hydrate leads to the formation of an indenopyridazine carboxylate intermediate. This intermediate then reacts with a second molecule of hydrazine to form a stable carbohydrazide intermediate, specifically identified as 5-oxo-3-phenyl-5H-indeno[1,2-c]pyridazine-4-carbohydrazide. mdpi.com The isolation of this hydrazide intermediate confirms that the reaction pathway involves a stepwise condensation and cyclization process. mdpi.com

The proposed mechanism for the formation of a related tetraazafluoranthen-3-one, which involves the formation of a stable hydrazide intermediate, is detailed below.

Table 2: Identified Intermediates in the Synthesis of Indene-Fused Heterocycles

| Precursor | Reagent | Identified Intermediate(s) | Subsequent Product | Reference |

|---|---|---|---|---|

| Ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-3-phenylpropanoate | Hydrazine Hydrate | Ethyl 5-oxo-3-phenyl-5H-indeno[1,2-c]pyridazine-4-carboxylate; 5-Oxo-3-phenyl-5H-indeno[1,2-c]pyridazine-4-carbohydrazide | 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one | mdpi.com |

| 2-Acyl-(1H)-indene-1,3-diones | Substituted Hydrazines | Benzothiazolyl hydrazones | Indeno[1,2-c]pyrazol-4(1H)-ones | nih.gov |

These studies demonstrate that the carbohydrazide functional group is not merely a static component but can act as a key intermediate in complex cascade reactions. The stability of such hydrazide intermediates allows for further transformations, such as the Wolff–Kishner-like reduction of a ketone group by excess hydrazine, as has also been observed in these systems. mdpi.com This reactivity underscores the versatility of the carbohydrazide moiety in the synthesis of complex, fused heterocyclic structures based on the indene framework.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These calculations can predict a wide range of properties from the ground state electron density. For 3-Methyl-1H-indene-2-carbohydrazide, DFT calculations would be the starting point for understanding its geometry, stability, and reactivity. Typically, a basis set such as 6-311++G(d,p) is employed in conjunction with a functional like B3LYP to achieve a balance between accuracy and computational cost.

Analysis of Molecular Reactivity Descriptors

Molecular reactivity descriptors are chemical concepts derived from DFT that help in predicting the reactivity of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals. For a molecule like this compound, these parameters would offer insights into its chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is related to the energy of the Highest Occupied Molecular Orbital (EHOMO).

Electron Affinity (A): The energy released when an electron is added. It is related to the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors are crucial for predicting how this compound would interact with other chemical species.

Exploration of Electronic Properties and Charge Distribution

The distribution of electrons within a molecule is fundamental to its properties. DFT calculations can provide a detailed picture of the electronic properties and charge distribution of this compound. Methods such as Mulliken population analysis and Natural Population Analysis (NPA) are used to determine the partial atomic charges on each atom in the molecule. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for identifying the nucleophilic and electrophilic centers within the molecule. For instance, the nitrogen and oxygen atoms of the carbohydrazide (B1668358) group are expected to carry negative partial charges, making them potential sites for electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. evitachem.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). evitachem.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. evitachem.com

For this compound, an FMO analysis would involve:

Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals to identify the regions of the molecule involved in electron donation and acceptance.

Calculation of the HOMO-LUMO Energy Gap (ΔE): This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The energy and distribution of these orbitals are critical for predicting the molecule's behavior in chemical reactions and its potential for electronic applications.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. This method transforms the complex, delocalized molecular orbitals into a more intuitive picture that aligns with Lewis structures.

An NBO analysis of this compound would reveal:

Hybridization of Atomic Orbitals: The spd composition of the atomic hybrids that form the bonds.

Donor-Acceptor Interactions: The interactions between filled (donor) NBOs and empty (acceptor) NBOs, which indicate charge delocalization and hyperconjugative effects. The energy of these interactions can be quantified using second-order perturbation theory.

This analysis provides a deeper understanding of the intramolecular bonding and the electronic delocalization that contributes to the molecule's stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

For this compound, the MEP map would show:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would likely be located around the oxygen and nitrogen atoms of the carbohydrazide moiety.

Positive Potential Regions (Blue): These areas, which are electron-deficient, are prone to nucleophilic attack. These would be expected around the hydrogen atoms, particularly those of the N-H groups.

The MEP surface provides a clear and intuitive guide to the molecule's reactivity.

Molecular Simulation Techniques

Molecular simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are used to study the dynamic behavior of molecules over time. These methods can provide insights into the conformational flexibility, solvation effects, and interaction of a molecule with its environment.

For this compound, molecular simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule in different environments (e.g., in a vacuum or in a solvent).

Simulate Interactions with Biological Macromolecules: If the molecule is being investigated for potential biological activity, MD simulations can model its interaction with a target protein, providing details on the binding mode and affinity.

Predict Material Properties: For applications in materials science, simulations can help in understanding how molecules of this compound would pack in a solid state and what intermolecular forces would govern the bulk properties.

These simulations bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecular systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows for the detailed examination of the conformational flexibility and stability of a compound like this compound in a simulated biological environment.

MD simulations on related heterocyclic compounds have been instrumental in understanding the stability of ligand-protein complexes. For instance, simulations of quinoline-3-carboxamide (B1254982) derivatives have been used to establish the stability of their interactions with various kinases mdpi.com. These studies often involve running simulations for extended periods, such as 100 nanoseconds, to observe the dynamic behavior of the ligand within the binding site of a protein nih.govmdpi.complos.org. The stability of the complex is typically assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms from their initial positions nih.govplos.orgmdpi.com. A stable RMSD value over time suggests that the ligand has found a stable binding mode within the receptor nih.govfrontiersin.org.

Table 1: Illustrative MD Simulation Parameters for Conformational Analysis

| Parameter | Value/Description |

| System | This compound in a water box |

| Force Field | CHARMM36, AMBER, or similar |

| Simulation Time | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis |

This table is for illustrative purposes and shows typical parameters for an MD simulation. Specific values would be determined based on the exact system and research question.

Monte Carlo (MC) Simulations for Interaction Studies

Monte Carlo (MC) simulations represent another class of computational methods that rely on repeated random sampling to obtain numerical results wikipedia.orgnih.gov. In the context of molecular modeling, MC simulations can be used to explore the potential energy surface of a molecule and to study its interactions with other molecules or surfaces nih.govwestmont.edu. This method is particularly useful for overcoming large energy barriers and sampling a wide range of conformations.

While MD simulations provide a time-dependent trajectory, MC simulations generate a collection of states according to a Boltzmann distribution, providing insights into the thermodynamics of a system. For a compound like this compound, MC simulations could be employed to study its interaction with a protein binding site by randomly moving and rotating the ligand and accepting or rejecting the new position based on the change in energy. This can help in identifying low-energy binding poses.

MC methods have been successfully used to study a variety of phenomena, from drug release to the behavior of ions in solution nih.govwestmont.edu. The principles of MC simulations make them a valuable tool for exploring the vast conformational space of flexible molecules and their interactions in complex environments frontiersin.org.

In Silico Screening Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govnih.gov. These methods are cost-effective and time-efficient alternatives to high-throughput screening.

Structure-Based Virtual Screening Applications

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target, which is often determined by X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS method, where a library of compounds is computationally docked into the binding site of the target protein to predict their binding affinity and orientation.

For classes of compounds similar to this compound, such as indole (B1671886) derivatives, SBVS has been successfully applied to identify potential inhibitors for various targets. For example, virtual screening of indole derivatives has been used to discover novel inhibitors of Nipah virus attachment glycoproteins and cyclooxygenase enzymes lupinepublishers.comjetir.org. In a study on 3-phenyl-1H-indole-2-carbohydrazide derivatives, SBVS was used to identify new compounds with antitubulin and anticancer activities nih.govresearchgate.net. The process typically involves preparing the protein and ligand structures, defining the binding site, and then using a scoring function to rank the docked compounds based on their predicted binding energy lupinepublishers.comresearchgate.net.

Table 2: Illustrative Results from a Structure-Based Virtual Screening Campaign

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog 1 | -9.5 | TYR22, LYS54, ASP145 |

| Analog 2 | -9.2 | ARG88, PHE101 |

| Analog 3 | -8.9 | TYR22, GLU105 |

| This compound (Hypothetical) | -8.5 | TYR22, LYS54 |

This table presents hypothetical docking scores and interacting residues for analogs of this compound against a putative target protein.

Ligand-Based Virtual Screening and Similarity Searches

When the three-dimensional structure of the target is unknown, ligand-based virtual screening (LBVS) can be employed. This approach uses the structures of known active compounds to identify new molecules with similar properties. The underlying principle is that molecules with similar structures are likely to have similar biological activities.

Common LBVS methods include pharmacophore modeling and similarity searching. A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. Similarity searching involves comparing a database of molecules to a known active query molecule based on their 2D or 3D similarity.

Studies on indole derivatives have utilized ligand-based approaches to discover potent inhibitors. For instance, a ligand-based virtual screening of indole derivatives identified potential inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase nih.govnih.gov. This approach is particularly powerful when a series of active compounds is available, allowing for the construction of a robust model to guide the search for new active scaffolds.

Quantitative Structure-Activity Relationship (QSAR) and CoMSIA Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. CoMSIA, for example, calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and relates these fields to their biological activity tandfonline.comnih.govtandfonline.com.

Numerous QSAR and CoMSIA studies have been conducted on heterocyclic compounds, including indole and indene (B144670) derivatives, to guide the design of more potent analogs imist.majocpr.comresearchgate.netimist.manih.govub.eduresearchgate.net. For example, a CoMSIA study on heterocyclic topoisomerase II inhibitors helped to identify the key steric and hydrophobic features that contribute to their inhibitory activity tandfonline.comnih.govtandfonline.com. These models generate contour maps that visually represent the regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for medicinal chemists.

Table 3: Illustrative CoMSIA Field Contributions for a Hypothetical QSAR Model

| Field | Contribution (%) | Favorable/Unfavorable for Activity |

| Steric | 35 | Bulky groups in specific regions increase activity |

| Electrostatic | 25 | Electron-withdrawing groups in certain areas enhance activity |

| Hydrophobic | 20 | Hydrophobic substituents are favored in the binding pocket |

| H-Bond Donor | 10 | Donor groups at specific positions are beneficial |

| H-Bond Acceptor | 10 | Acceptor groups are important for key interactions |

This table illustrates the kind of information that can be obtained from a CoMSIA study, showing the relative importance of different physicochemical fields for the biological activity of a series of compounds.

Derivatization Strategies and Synthesis of Analogues

Design and Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives is a fundamental and widely employed strategy to modify carbohydrazides. The hydrazide group (-CONHNH₂) of 3-Methyl-1H-indene-2-carbohydrazide serves as a nucleophile that readily condenses with a wide array of aldehydes and ketones to form the corresponding hydrazones (also known as Schiff bases). This reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide (B1668358) and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. ijirset.com

The general synthetic route involves the reaction of this compound with various substituted aromatic or aliphatic aldehydes and ketones. The resulting hydrazone derivatives possess the characteristic C=N-NH-C=O linkage. The introduction of different carbonyl compounds allows for the systematic variation of steric and electronic properties of the final molecule. For instance, reacting the parent carbohydrazide with substituted benzaldehydes can introduce a range of functional groups (e.g., chloro, fluoro, nitro, methoxy) onto the phenyl ring of the hydrazone moiety. These substituents can significantly influence the biological activity of the resulting compounds.

A study on the closely related 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide demonstrated that this scaffold readily reacts with carbonyl compounds to form imine derivatives, highlighting the feasibility of this approach for indene-based carbohydrazides. ijirset.com

Table 1: Examples of Potential Hydrazone Derivatives from this compound

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative Name | Potential Substituent Effects |

|---|---|---|

| Benzaldehyde | N'-(phenylmethylene)-3-methyl-1H-indene-2-carbohydrazide | Baseline aromatic interaction |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-3-methyl-1H-indene-2-carbohydrazide | Electron-withdrawing, halogen bonding potential |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-3-methyl-1H-indene-2-carbohydrazide | Electron-donating, hydrogen bond acceptor |

| Acetone | N'-(propan-2-ylidene)-3-methyl-1H-indene-2-carbohydrazide | Simple aliphatic, increased flexibility |

Strategies for Fused and Spiro-Heterocyclic System Construction

Beyond simple hydrazone formation, the this compound scaffold is a valuable precursor for constructing more complex heterocyclic systems. These strategies often involve intramolecular or intermolecular cyclization reactions to form fused or spiro rings, which can impart conformational rigidity and novel three-dimensional shapes to the molecule, often enhancing biological activity.

Fused Heterocycles: The hydrazide and its derived hydrazones can be used to synthesize various five-membered heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

1,3,4-Oxadiazoles: Cyclodehydration of the carbohydrazide, often using reagents like phosphorus oxychloride, can yield 2-(3-methyl-1H-inden-2-yl)-1,3,4-oxadiazole. Alternatively, N-acylhydrazones can be oxidatively cyclized.

1,3,4-Thiadiazoles: Reaction of the carbohydrazide with carbon disulfide in a basic medium followed by cyclization of the intermediate dithiocarbazate leads to thione-substituted thiadiazoles. Alternatively, treatment with phosphorus pentasulfide can convert the oxadiazole ring into a thiadiazole.

1,2,4-Triazoles: Reaction of the carbohydrazide with isothiocyanates yields thiosemicarbazide (B42300) intermediates, which can be cyclized under basic conditions to form triazole-thiones.

Spiro-Heterocyclic Systems: Spiro compounds, where two rings share a single atom, are of great interest in medicinal chemistry. The indene (B144670) core is particularly suited for creating spiro-heterocycles at the C1 or C2 position. For instance, isatin (B1672199) (1H-indole-2,3-dione) and ninhydrin (B49086) (2,2-dihydroxy-1H-indene-1,3-dione) are common starting materials for spiro compounds. ontosight.ai By analogy, derivatization of the indene ring of this compound could create functionalities that enable spirocyclization. For example, a three-component reaction involving an isatin derivative, an amino acid, and the indene-carbohydrazide could potentially lead to novel spiro-pyrrolidine-oxindole systems fused to the indene framework. Another approach involves the reaction of hydrazones with mercaptoacetic acid (thioglycolic acid) to form spiro-thiazolidinones. chemsynthesis.com

Introduction of Diverse Substituents onto the Indene and Hydrazide Moieties

Modifying the core structure by adding various substituents is a key strategy for optimizing the physicochemical and pharmacological properties of a lead compound.

Derivatization of the Hydrazide Moiety: The terminal nitrogen of the carbohydrazide is a primary site for derivatization.

N-Acylation: Reaction with acid chlorides or anhydrides, such as acetic anhydride (B1165640), can produce N'-acetyl derivatives. For example, reacting 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide with acetic acid resulted in the corresponding N'-acetyl acetohydrazide. ijirset.com

Reaction with Isocyanates/Isothiocyanates: These reactions yield urea (B33335) or thiourea (B124793) derivatives, which can serve as precursors for heterocyclic rings or act as key pharmacophoric features themselves.

Functionalization of the Indene Ring: The aromatic part of the indene ring system is amenable to electrophilic substitution reactions, although the specific reactivity would be influenced by the existing methyl and carbohydrazide groups. Potential modifications include:

Halogenation: Introduction of halogen atoms (Cl, Br, F) can modulate lipophilicity and metabolic stability.

Nitration: Nitration followed by reduction can introduce an amino group, providing a handle for further functionalization.

Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-based substituents.

The synthesis of the precursor, methyl 3-methyl-1H-indene-2-carboxylate, provides a starting point for these modifications. chemsynthesis.com Furthermore, the synthesis of related indene carboxylic acid derivatives shows that the indene scaffold can be built with pre-installed functional groups which are then carried through to the final carbohydrazide. acs.org

Rational Design Principles for Novel Analogue Generation

The generation of novel analogues of this compound can be significantly accelerated and focused through the application of rational design principles. These approaches use computational tools to predict the binding affinity and other properties of designed molecules before their synthesis.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD can be employed. Molecular docking studies can be performed to predict how potential analogues of this compound would bind to the active site of the target. researchgate.net This allows for the design of derivatives with optimized interactions (e.g., new hydrogen bonds, hydrophobic interactions, or ionic bonds) that could lead to enhanced potency and selectivity. For example, docking studies on novel imidazole (B134444) derivatives have been used to predict their antimicrobial properties.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. These rely on the knowledge of other molecules (ligands) that bind to the target.

Pharmacophore Modeling: A pharmacophore model can be developed based on the common structural features of known active compounds. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. New analogues of the indene carbohydrazide can then be designed to fit this model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By synthesizing and testing a small, diverse set of derivatives, a QSAR model can be built to predict the activity of unsynthesized analogues, guiding the selection of the most promising candidates for synthesis.

These computational approaches help to prioritize the synthesis of compounds that are most likely to succeed, thereby saving time and resources in the drug discovery process.

Structure Activity Relationship Sar Investigations

Methodologies for Systematizing SAR Studies

Systematic SAR studies are foundational to medicinal chemistry, providing a framework to understand how a molecule's structure correlates with its biological function. For a compound series based on the 3-Methyl-1H-indene-2-carbohydrazide core, this involves a multi-pronged approach that combines chemical synthesis with biological and computational evaluation.

The core strategy in SAR is to synthesize a library of analogs where specific parts of the parent molecule, this compound, are altered. These modifications typically target three main regions: the indene (B144670) ring, the methyl group at the 3-position, and the carbohydrazide (B1668358) moiety.

For instance, substitutions on the aromatic portion of the indene ring can significantly influence activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its ability to interact with biological targets. Similarly, modifying the methyl group could impact steric interactions within a binding site.

A hypothetical SAR study might reveal trends such as those illustrated in the table below, where different substitutions on the indene ring lead to varied inhibitory activity against a target enzyme.

| Compound ID | Indene Ring Substitution | Research Activity (IC₅₀, µM) |

| 1a | H (unsubstituted) | 15.2 |

| 1b | 5-Chloro | 8.5 |

| 1c | 5-Nitro | 5.1 |

| 1d | 5-Methoxy | 12.8 |

| 1e | 6-Fluoro | 9.3 |

This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.

From this illustrative data, a clear trend emerges: electron-withdrawing groups at the 5-position of the indene ring, such as nitro and chloro, enhance the research activity. This suggests that a region of negative electrostatic potential on the target receptor may be interacting with this part of the molecule.

Computational chemistry plays a pivotal role in modern SAR studies by providing insights that are often difficult to obtain through experimental work alone. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate the chemical structures of compounds with their biological activities.

2D-QSAR models can relate physicochemical properties like logP (lipophilicity), molar refractivity (a measure of volume), and electronic parameters to the observed activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of the molecules. These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such insights are invaluable for guiding the design of new, more potent analogs.

Pharmacophore Identification and Refinement

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. The identification of a pharmacophore for the this compound series would typically involve aligning a set of active analogs and identifying common chemical features.

These features usually include:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

For the this compound scaffold, a likely pharmacophore model would include the aromatic indene ring as a hydrophobic feature, the carbohydrazide moiety with its hydrogen bond donor (NH) and acceptor (C=O) groups, and potentially a specific spatial arrangement of substituents on the indene ring that contribute to activity.

Once an initial pharmacophore model is developed, it can be refined using feedback from the biological testing of new analogs. This iterative process of design, synthesis, testing, and model refinement is a cornerstone of modern drug discovery, allowing for a more focused and efficient search for lead compounds.

Molecular Recognition and Proposed Binding Mode Analysis (e.g., through molecular docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method is instrumental in understanding the molecular recognition processes that underpin the biological activity of a compound.

In the context of this compound derivatives, molecular docking studies would be performed to visualize how these molecules fit into the active site of their target. The results of these simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

For example, a docking study might show that the carbohydrazide group forms crucial hydrogen bonds with amino acid residues in the active site, while the indene ring sits (B43327) in a hydrophobic pocket. The methyl group at the 3-position might also be involved in van der Waals interactions that contribute to binding affinity.

The insights gained from molecular docking are invaluable for explaining observed SAR trends. For instance, if docking studies show that a particular region of the active site is sterically constrained, this would explain why bulky substituents at a corresponding position on the ligand lead to a loss of activity.

The table below summarizes hypothetical results from a molecular docking study, highlighting the key interactions and calculated binding energies for a series of analogs.

| Compound ID | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| 1a | Tyr234, Ser156 | -7.2 |

| 1b | Tyr234, Ser156, Arg120 | -8.1 |

| 1c | Tyr234, Ser156, Arg120 | -8.9 |

| 1d | Tyr234, Ser156 | -7.5 |

| 1e | Tyr234, Ser156, Phe235 | -7.9 |

This interactive data table allows for the exploration of predicted binding energies and key interactions for different analogs.

These computational predictions, when combined with experimental data, provide a powerful platform for the rational design of more effective and selective molecules based on the this compound scaffold.

Future Research Directions

Exploration of Undiscovered Reactivity and Transformation Pathways

While the existing knowledge base provides a foundation, the full reactive potential of 3-Methyl-1H-indene-2-carbohydrazide remains largely uncharted. Future studies should focus on elucidating novel transformation pathways. This includes investigating its behavior in cycloaddition reactions, which could lead to the synthesis of complex heterocyclic systems. rsc.orgrsc.org The development of new catalytic systems, potentially involving multicopper complexes or rhodium(I) catalysts, could unlock unprecedented reaction pathways and lead to the formation of novel indene (B144670) derivatives. organic-chemistry.orgacademie-sciences.fr Furthermore, exploring its reactivity in multicomponent reactions would be a highly efficient strategy for generating molecular complexity from simple precursors in a single step. rsc.org A deeper understanding of the reaction mechanisms, possibly through kinetic studies and isotopic labeling, will be crucial for controlling reaction outcomes and optimizing synthetic protocols.

Development of Advanced Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure derivatives of this compound is a critical area for future research, particularly for applications in medicinal chemistry and materials science. The development of novel asymmetric synthetic methods will be paramount. This could involve the use of chiral catalysts, such as squaramides, for enantioselective transformations. rsc.org Organocatalysis, in general, presents a powerful tool for achieving high stereoselectivity in the synthesis of complex molecules derived from the indene scaffold. mdpi.com The exploration of chiral auxiliaries and biocatalytic methods could also provide efficient routes to optically active compounds. The ultimate goal is to establish robust and scalable processes for the production of single enantiomers, which will be essential for evaluating their specific biological activities and material properties.

Integration of Machine Learning for Predictive Chemical Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound and its derivatives is no exception. uni-hannover.deaziro.com ML algorithms can be trained on existing experimental data to develop predictive models for various properties, including biological activity and reaction outcomes. nih.gov These models can then be used to virtually screen large libraries of potential derivatives, identifying candidates with desired characteristics before their actual synthesis, thereby saving significant time and resources. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, powered by machine learning, can provide valuable insights into the structural features that govern the biological effects of these compounds. nih.gov Furthermore, ML can aid in the design of experiments and the optimization of reaction conditions, accelerating the discovery of new and improved synthetic routes. uni-hannover.deyoutube.com

Expansion of Derivatization Strategies for Diversified Research Applications

Systematic expansion of the library of derivatives based on the this compound scaffold is crucial for exploring its full potential. Future derivatization strategies should focus on introducing a wide range of functional groups at various positions of the indene ring and the hydrazide moiety. This will allow for the fine-tuning of the electronic and steric properties of the molecules, which is essential for optimizing their performance in different applications. For instance, the synthesis of novel Schiff bases and metal complexes could lead to new materials with interesting catalytic or photophysical properties. researchgate.net The preparation of a diverse set of analogs will also be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry, helping to identify key structural motifs responsible for biological activity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methyl-1H-indene-2-carbohydrazide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using hydrazine hydrate with appropriate carbonyl precursors. For example, ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate (precursor) can be refluxed with hydrazine hydrate in glacial acetic acid, followed by recrystallization from ethanol to improve purity . Key steps include controlled temperature during reflux, stoichiometric optimization of reactants, and solvent selection for recrystallization. Purity should be verified via HPLC or NMR spectroscopy.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the hydrazide moiety and indene backbone by identifying characteristic peaks (e.g., NH protons at δ 9–10 ppm, aromatic protons in the indene ring) .

- IR Spectroscopy : Detect N–H stretching (~3200 cm) and C=O vibrations (~1650 cm) to validate functional groups .

- X-ray Diffraction (XRD) : For structural elucidation, single-crystal XRD using programs like SHELXL or WinGX ensures precise bond-length and angle measurements .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Segregate organic waste and collaborate with certified agencies for disposal of hydrazine derivatives to prevent environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments. Incorporate exact-exchange terms to improve thermochemical accuracy, as demonstrated in Becke’s DFT framework . Validate computational results against experimental UV-Vis or cyclic voltammetry data to assess predictive reliability.

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

- Methodological Answer : Common issues include disordered solvent molecules and anisotropic thermal motion. Use SHELXL’s restraints (e.g., SIMU, DELU) to model disorder, and refine hydrogen atoms geometrically. For twinned crystals, employ the TwinRotMat option in WinGX to deconvolute overlapping reflections . High-resolution data (<1.0 Å) improves refinement accuracy.

Q. How can researchers investigate the antimicrobial mechanism of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents on the indene or hydrazide moieties and test against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Enzyme Inhibition Assays : Evaluate binding affinity to target enzymes (e.g., dihydrofolate reductase) via fluorescence quenching or molecular docking (AutoDock Vina).

- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of microbial cell membranes .

Q. How should contradictory data between computational predictions and experimental results be addressed?

- Methodological Answer : Iterative validation is key. For example, if DFT-predicted UV-Vis spectra deviate from experimental data, re-examine solvent effects (e.g., include PCM models) or assess the impact of crystal packing on electronic transitions. Cross-validate with alternative methods (e.g., TD-DFT vs. CASSCF) and consult multi-technique datasets (NMR, XRD, IR) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.